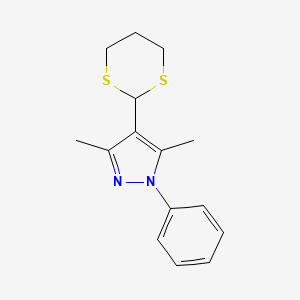
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves several steps. One common method includes the reaction of 3,5-dimethylpyrazole with 1,3-dithiane under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, or dichloromethane, and is conducted at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
化学反应分析
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
科学研究应用
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole can be compared to other similar compounds, such as:
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole: This compound has a similar structure but lacks the phenyl group.
1-Phenyl-3,5-dimethylpyrazole: This compound does not contain the dithian-YL group.
The uniqueness of this compound lies in its combination of the dithian-YL and phenyl groups, which confer specific chemical properties and reactivity .
生物活性
3,5-Dimethyl-4-(1,3-dithian-yl)-1-phenylpyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C15H18N2S2
- Molecular Weight : 298.45 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with diketones or other precursors. The synthetic pathways often yield various derivatives that can be further evaluated for biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in several studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study demonstrated that certain synthesized pyrazole derivatives showed moderate antimicrobial activity compared to ciprofloxacin against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 3a | Moderate | Moderate |
| 5a | Better than reference drug | Better than reference drug |
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines:
- Mechanism : The inhibition of TNF-α and IL-6 production has been noted in compounds derived from the pyrazole framework .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 61% | 76% |
| Compound B | 85% | 93% |
Anticancer Potential
Some studies have indicated that pyrazole derivatives may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest:
- Research Example : A study reported that certain pyrazole compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
属性
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDNGHHWVWJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652559 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201008-67-5 |
Source


|
| Record name | 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














